molecular formula C9H11NO3 B2909810 (2S)-2-(3-nitrophenyl)propan-1-ol CAS No. 2248172-32-7

(2S)-2-(3-nitrophenyl)propan-1-ol

Cat. No.: B2909810
CAS No.: 2248172-32-7
M. Wt: 181.191
InChI Key: SKDUYYSTQIFXSA-SSDOTTSWSA-N
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Description

(2S)-2-(3-Nitrophenyl)propan-1-ol is a chiral secondary alcohol featuring a nitro-substituted aromatic ring at the meta position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 195.19 g/mol.

Properties

IUPAC Name

(2S)-2-(3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7,11H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDUYYSTQIFXSA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Name Substituent Functional Groups Molecular Weight (g/mol) Key Properties
(2S)-2-(3-Nitrophenyl)propan-1-ol 3-nitrophenyl Hydroxyl, nitro 195.19 High polarity; chiral center; meta-nitro EWG*
(S)-2-Amino-3-phenylpropan-1-ol Phenyl Hydroxyl, amine 151.21 Lower polarity; basic amine; chiral
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol 4-nitrophenyl Hydroxyl, amine, nitro 196.21 Increased acidity (nitro para); chiral
(2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol 2-fluorobiphenyl Hydroxyl, fluorine 244.27 Lipophilic; fluorinated; complex synthesis

*EWG: Electron-withdrawing group

Key Observations:

Nitro Group Position: The meta-nitro group in the target compound exerts less pronounced electron-withdrawing effects compared to para-nitro isomers (e.g., (S)-2-amino-3-(4-nitrophenyl)propan-1-ol). This impacts acidity and reactivity in substitution reactions .

Stereochemistry : All listed compounds are chiral, with the (S)-configuration influencing binding affinity in biological systems.

Physicochemical Properties

  • Polarity and Solubility: The nitro group enhances polarity, improving aqueous solubility relative to fluorine-substituted analogs (e.g., fluorobiphenyl derivative). However, amino derivatives exhibit lower polarity due to the basic amine .
  • Acidity: The hydroxyl group in this compound is more acidic (pKa ~10–12) than non-nitro analogs due to nitro’s electron-withdrawing effects. Para-nitro isomers show even greater acidity .

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